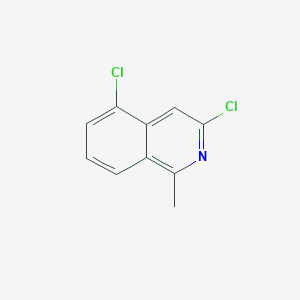
3,5-Dichloro-1-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-methylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methyl group at the 1st position on the isoquinoline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methylisoquinoline can be achieved through several methods. One common method involves the chlorination of 1-methylisoquinoline using reagents such as N-chlorosuccinimide in the presence of benzoyl peroxide . Another method involves the reaction of 1,2,4-triazines with 1,2-dehydrobenzene in an aza-Diels–Alder reaction . These methods typically yield the desired compound in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of different isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide for chlorination, sodium triacetoxyborohydride for reduction, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoquinolines, while oxidation reactions can produce N-oxides.
Scientific Research Applications
3,5-Dichloro-1-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Dichloro-1-methylisoquinoline include:
- 1,3-Dichloro-5-methylisoquinoline
- 1,3-Dichloro-6-methylisoquinoline
- 3-Methylisoquinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
3,5-dichloro-1-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 |
InChI Key |
SJUPICUPCYXCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















